An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate. While specific biological data for this compound is not extensively documented in publicly available literature, its chemical structure, featuring a substituted pyrrole core, suggests a strong potential for significant biological effects. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with demonstrated antimicrobial and anticancer properties.[1][2][3] This guide synthesizes the current understanding of related pyrrole derivatives to forecast the probable biological profile of the title compound. We will delve into anticipated activities, propose hypothetical mechanisms of action, and provide detailed experimental protocols for screening. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrrole-based compounds.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic.[3] Its unique electronic properties and ability to participate in various molecular interactions make it a privileged scaffold in drug discovery. Pyrrole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, showcasing activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4]
The title compound, methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate, possesses several key features that suggest a predisposition for biological activity:
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A fully substituted pyrrole core: This allows for specific spatial and electronic interactions with biological targets.
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An acetyl group: This functional group can act as a hydrogen bond acceptor and may be involved in key binding interactions.
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A methyl ester: This group can influence the compound's solubility and permeability, and may also participate in target binding.
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An N-methyl group: This substitution can enhance metabolic stability and modulate the electronic properties of the pyrrole ring.
Given the established importance of the pyrrole nucleus, this guide will explore the likely biological activities of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate based on the extensive literature on structurally related compounds.
Chemical Profile of the Core Scaffold
While detailed experimental data for the title compound is sparse, we can infer some of its properties from related structures like methyl 4-methylpyrrole-2-carboxylate and 4-methyl-1H-pyrrole-2-carboxylic acid.[5][6]
| Property | Inferred Information | Source |
| Molecular Formula | C9H11NO3 | Calculated |
| IUPAC Name | methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | - |
| Safety Profile | Similar pyrrole derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[5][6] | [5][6] |
Anticipated Biological Activities of Substituted Pyrrole-2-Carboxylates
Based on the extensive research into the biological activities of pyrrole derivatives, two primary areas of potential for methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate are antimicrobial and anticancer activities.
Antimicrobial Activity
Pyrrole derivatives are a well-established class of antimicrobial agents with activity against a range of pathogens.[7][8][9]
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Antibacterial Activity: Many synthetic pyrrole derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[1] Some studies suggest that the lack of activity against Gram-negative bacteria may be due to the lower permeability of their outer membrane.[1] The title compound, with its specific substitution pattern, warrants investigation against a panel of both Gram-positive and Gram-negative bacteria.
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Antifungal Activity: Natural and synthetic pyrroles, such as pyrrolnitin and fludioxonil, are known for their broad-spectrum antifungal properties.[3] Research has shown that certain substitution patterns on the pyrrole ring can lead to potent antifungal agents.[8][9]
Anticancer Activity
The pyrrole scaffold is present in several approved anticancer drugs and numerous investigational agents.[4][10] These compounds exert their effects through a variety of mechanisms.[2][11]
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Cytotoxicity: Substituted pyrroles have demonstrated dose- and time-dependent cytotoxic activity against various cancer cell lines, including those derived from colon, breast, and ovarian cancers.[4]
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Mechanism of Action: The anticancer effects of pyrrole derivatives have been attributed to their ability to:
Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrrole ring are critical for anticancer potency. For instance, the introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anticancer activity.[12]
Proposed Experimental Workflows for Screening
To evaluate the biological potential of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate, the following standard screening protocols are recommended.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
This workflow determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
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Preparation of Test Compound: Dissolve methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.
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Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture density to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
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Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Add 10 µL of the standardized bacterial inoculum to each well.
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Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (MHB with bacterial inoculum and DMSO, but no compound).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer Screening: In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Detailed Protocol:
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Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
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Hypothetical Mechanism of Action
Given the prevalence of kinase inhibition among pyrrole-based anticancer agents, a plausible hypothesis for the mechanism of action of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate is the inhibition of a signaling pathway crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
This proposed mechanism suggests that the compound could act as a competitive inhibitor of an upstream kinase like MEK, thereby preventing the phosphorylation and activation of ERK. This would lead to the downregulation of transcription factors involved in cell proliferation and survival, ultimately resulting in an anticancer effect. This hypothesis can be tested using techniques such as Western blotting to assess the phosphorylation status of key pathway proteins in compound-treated cancer cells.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate is currently limited, its chemical structure firmly places it within a class of compounds with well-documented and potent antimicrobial and anticancer properties. The insights and protocols provided in this guide offer a robust framework for initiating the biological evaluation of this promising molecule.
Future research should focus on:
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Synthesis and Characterization: Confirmation of the synthesis and full characterization of the compound.[13][14][15][16]
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Broad-Spectrum Screening: Performing the proposed antimicrobial and anticancer screening assays against a diverse panel of bacterial strains and cancer cell lines.
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Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the precise molecular mechanism of action.
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Analogue Synthesis: Synthesis and evaluation of a library of related compounds to establish structure-activity relationships and optimize for potency and selectivity.
By systematically exploring the biological potential of this and related novel pyrrole derivatives, new therapeutic agents for infectious diseases and cancer may be discovered.
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